Ethyl 3-(benzylamino)-2-methylpropanoate

Catalog No.
S687812
CAS No.
99985-63-4
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(benzylamino)-2-methylpropanoate

CAS Number

99985-63-4

Product Name

Ethyl 3-(benzylamino)-2-methylpropanoate

IUPAC Name

ethyl 3-(benzylamino)-2-methylpropanoate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3

InChI Key

CRLWGPSWMIFWRM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)CNCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)CNCC1=CC=CC=C1

Ethyl 3-(benzylamino)-2-methylpropanoate is an organic compound with the molecular formula C${13}$H${19}$NO$_2$ and a molecular weight of approximately 221.3 g/mol. This compound features a propanoate ester structure with a benzylamino group, contributing to its unique reactivity and potential applications in organic synthesis and pharmaceuticals. It is characterized by its high solubility and moderate lipophilicity, making it suitable for various chemical and biological applications .

Potential research areas:

  • Organic synthesis: The presence of a reactive ester group and a benzylamine moiety suggests its potential use as a building block in the synthesis of more complex organic molecules. However, no published reports directly demonstrate this application.
  • Medicinal chemistry: The structural features of the molecule share some similarities with known bioactive compounds. This raises the possibility that it could be explored for potential biological activity, although no studies investigating this aspect are currently available in the scientific literature.
  • Proprietary research: Some companies or research groups might be using this compound in their internal research programs, but the details might not be publicly available due to intellectual property considerations.
  • Emerging research area: It is also possible that research on the application of Ethyl 3-(benzylamino)-2-methylpropanoate is still in its early stages, and relevant findings might not yet be published in the scientific literature.

Further exploration:

If you are interested in learning more about the potential applications of Ethyl 3-(benzylamino)-2-methylpropanoate, you can explore the following resources:

  • Chemical databases: Search platforms like PubChem () or SciFinder can provide information on the properties and known reactions of the compound, which might offer clues about its potential uses.
  • Patent databases: Searching patent databases might reveal patents where this compound is claimed or used, potentially providing insights into its potential applications.
  • Scientific literature search: Regularly monitoring scientific databases for new publications mentioning Ethyl 3-(benzylamino)-2-methylpropanoate might lead to the discovery of recent research on its applications.

  • Substitution Reactions: The benzylamino group can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield amines.
  • Hydrolysis: Hydrolysis of the compound can produce benzylamine and ethyl 3-hydroxy-2-methylpropanoate, facilitating further synthetic pathways .

While specific biological activities of ethyl 3-(benzylamino)-2-methylpropanoate are not extensively documented, its structural features suggest potential interactions with biological targets. The compound's reactivity may allow it to act as a precursor for biologically active molecules, particularly in pharmaceutical development. Its derivatives have shown promise in the synthesis of compounds targeting various receptors, including orexin-2 receptor antagonists .

Ethyl 3-(benzylamino)-2-methylpropanoate can be synthesized through various methods:

  • Michael Addition: A common approach involves the reaction of benzylamine with an α,β-unsaturated ester, such as ethyl acrylate or methyl methacrylate, under microwave irradiation or conventional heating conditions. This method allows for efficient formation of the desired product with high yields .
  • Direct Esterification: Another method includes the direct esterification of 3-(benzylamino)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst.

This compound has several notable applications:

  • Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including β-agonist prodrugs.
  • Pharmaceutical Development: Ethyl 3-(benzylamino)-2-methylpropanoate is used as an intermediate in synthesizing insecticides and other pharmaceutical agents.
  • Peptide Synthesis: Its stability and reactivity make it valuable in solution-phase peptide synthesis .

Ethyl 3-(benzylamino)-2-methylpropanoate can be compared to several similar compounds:

Compound NameSimilarityNotable Features
Ethyl 3-(benzyl-acetamino)propanoate0.85Contains an acetyl group influencing reactivity
N-Benzyl-beta-alanine ethyl ester0.80Variation in the ester group affects reactivity
trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid0.80Structural differences lead to distinct pharmacological profiles
Ethyl 3-amino-3-phenylpropanoate0.77Similar structure but differing functional groups

The uniqueness of ethyl 3-(benzylamino)-2-methylpropanoate lies in its specific reactivity patterns and stability, making it particularly suitable for diverse synthetic applications compared to its analogs .

XLogP3

2.1

Dates

Last modified: 08-15-2023

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